N-[[(5S)-3-(4-Methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide N-[[(5S)-3-(4-Methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide DuP 105 is an orally active oxazolidinone, a new class of synthetic antimicrobial agent with activity against gram-positive bacteria.
Brand Name: Vulcanchem
CAS No.: 96800-41-8
VCID: VC0007222
InChI: InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1
SMILES: CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
Molecular Formula: C₁₃H₁₆N₂O₄S
Molecular Weight: 296.34 g/mol

N-[[(5S)-3-(4-Methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

CAS No.: 96800-41-8

Inhibitors

VCID: VC0007222

Molecular Formula: C₁₃H₁₆N₂O₄S

Molecular Weight: 296.34 g/mol

N-[[(5S)-3-(4-Methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide - 96800-41-8

CAS No. 96800-41-8
Product Name N-[[(5S)-3-(4-Methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Molecular Formula C₁₃H₁₆N₂O₄S
Molecular Weight 296.34 g/mol
IUPAC Name N-[[(5S)-3-(4-methylsulfinylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Standard InChI InChI=1S/C13H16N2O4S/c1-9(16)14-7-11-8-15(13(17)19-11)10-3-5-12(6-4-10)20(2)18/h3-6,11H,7-8H2,1-2H3,(H,14,16)/t11-,20?/m0/s1
Standard InChIKey RYTTWOVTZKVWTO-ZOZMEPSFSA-N
Isomeric SMILES CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
Canonical SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)S(=O)C
Description DuP 105 is an orally active oxazolidinone, a new class of synthetic antimicrobial agent with activity against gram-positive bacteria.
Synonyms 4-methylsulfinylphenyloxooxazolidinylmethylacetamide
DuP 105
Dup-105
Reference [1]. Slee AM, et al. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrob Agents Chemother. 1987 Nov;31(11):1791-7.[2]. Barry AL, et al. In vitro evaluation of DuP 105 and DuP 721, two new oxazolidinone antimicrobial agents. Antimicrob Agents Chemother. 1988 Jan;32(1):150-2.
PubChem Compound 57141
Last Modified Nov 12 2021
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